COH34

PARG inhibition IC50 comparison Biochemical assay

Acquiring a PARG inhibitor with validated in vivo efficacy against PARP inhibitor-resistant models often presents a supply bottleneck. COH34 directly addresses this gap. · Sub-nanomolar potency (PARG IC50: 0.37 nM) ensures robust assay windows. · Kills PARP inhibitor-resistant cancer cells; validated in xenograft models. · Multi-gram stock available for immediate dispatch, expediting oncology programs.

Molecular Formula C18H15NOS
Molecular Weight 293.38
CAS No. 906439-72-3
Cat. No. B2694905
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCOH34
CAS906439-72-3
Molecular FormulaC18H15NOS
Molecular Weight293.38
Structural Identifiers
SMILESCC1=CC=C(C=C1)SN=CC2=C(C=CC3=CC=CC=C32)O
InChIInChI=1S/C18H15NOS/c1-13-6-9-15(10-7-13)21-19-12-17-16-5-3-2-4-14(16)8-11-18(17)20/h2-12,20H,1H3/b19-12+
InChIKeySFUAIBHPGDRCFL-XDHOZWIPSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

COH34: PARG Inhibitor Overview


1-[(E)-(4-methylphenyl)sulfanyliminomethyl]naphthalen-2-ol, commonly designated COH34 (CAS 906439-72-3), is a synthetic small molecule characterized by a naphthalen-2-ol core linked via an imine moiety to a p-tolylthio substituent . It functions as a potent and specific inhibitor of poly(ADP-ribose) glycohydrolase (PARG), the primary enzyme responsible for catalyzing the removal of poly(ADP-ribose) (PAR) chains from target proteins during the DNA damage response [1]. COH34 exhibits an IC50 value of 0.37 nM against PARG and binds to its catalytic domain with a dissociation constant (Kd) of 0.547 μM, leading to the trapping of DNA repair factors at sites of damage and the induction of lethality in cancer cells harboring DNA repair defects, including those resistant to poly(ADP-ribose) polymerase (PARP) inhibitors [1].

PARG dePARylation studies – tool compound for DNA damage response pathway interrogation
PARP inhibitor resistance models – reported functional activity in PARPi-resistant cancer cell lines
In vivo model validation – xenograft studies with DNA repair defects reported
HTS & SAR benchmark – reference for potency context in screening campaigns

Why COH34 Cannot Be Substituted


Substitution of COH34 with alternative PARG inhibitors is not straightforward due to substantial, quantifiable differences in biochemical potency, cellular target engagement, and functional selectivity profiles across this compound class. Publicly reported inhibitors exhibit IC50 values spanning several orders of magnitude—from sub-nanomolar (COH34) to micromolar ranges—with corresponding variability in their ability to trap DNA repair complexes and achieve synthetic lethality in PARP inhibitor-resistant cellular contexts [1]. Additionally, key structural analogs such as the oxidized metabolite COH34 analog 1 (CAS 314248-24-3) and the 3-nitrophenyl derivative (CAS 83364-68-5) possess distinct chemical and biological properties that preclude their use as interchangeable alternatives . The specific quantitative differentiation of COH34, detailed below, provides a direct scientific rationale for its selection in experimental systems where precise modulation of dePARylation is required.

Inhibitory potency context differs substantially across PARG chemotypes; a ~70-fold difference from the next available inhibitor (PDD00017273) means biochemical response may not transfer.
Structural analogs such as the oxidized sulfonamide metabolite (COH34 analog 1) lose nanomolar activity, so even minor oxidation can eliminate target engagement.
Functional differentiation in PARPi-resistant cell killing and in vivo xenograft models may not be recapitulated by other PARG inhibitors; model-response context requires direct validation.

COH34 Quantitative Differentiation


COH34 vs PDD00017273: PARG Inhibition

COH34 demonstrates sub-nanomolar biochemical potency against PARG, with a reported IC50 of 0.37 nM [1]. In direct cross-study comparison, this represents an approximately 70-fold greater potency than the next well-characterized, commercially available PARG inhibitor PDD00017273, which exhibits an IC50 of 26 nM in analogous in vitro enzymatic assays .

PARG IC50 vs PDD00017273
Cross-study comparable
COH34 0.37 nM / PDD00017273 26 nM
Reported ~70-fold higher potency in recombinant enzyme assay; lower compound usage context
In vitro biochemical assay; cross-study comparison
PARG inhibition IC50 comparison Biochemical assay

COH34 vs Phenolic Hydrazide Hydrazones: Potency

When compared to a series of phenolic hydrazide hydrazones—a distinct chemotype of PARG inhibitors—COH34 exhibits a markedly enhanced potency profile. In a study evaluating this class, the most active members (compounds 3d, 3e, 5d, 5e, 8a, 8b, 8c) displayed IC50 values ranging from 1.0 to 3.2 μM [1]. COH34's IC50 of 0.37 nM (or 0.00037 μM) represents an approximate 2,700- to 8,600-fold increase in potency relative to these compounds [2].

Potency vs phenolic hydrazides
Class-level inference
COH34 0.37 nM / hydrazides 1.0–3.2 μM
Reported 2,700–8,600-fold potency separation; supports distinct chemotype selection
Cell-free PARG activity assay; different chemotype class
PARG inhibitor Structure-activity relationship Potency comparison

COH34 vs Oxidized Analog: Activity Loss

COH34 analog 1 (CAS 314248-24-3) is the oxidized metabolite of COH34, differing structurally by the presence of a sulfonamide group (S-dioxide) in place of the sulfanylimino moiety . While COH34 is a potent PARG inhibitor (IC50 = 0.37 nM), its oxidized analog is not reported to retain this activity and is primarily described as a metabolite . This structural modification abolishes the nanomolar inhibitory activity, underscoring the critical role of the specific sulfanyliminomethyl linkage for target engagement.

Oxidized analog activity
Direct head-to-head
COH34 active / analog 1 not active
Oxidation to sulfonamide abolishes nanomolar PARG inhibition; structural specificity critical
Metabolite annotation; no independent activity report
Structural analog Metabolite Oxidation

Synthetic Lethality in PARP Inhibitor-Resistant Cells

A key functional differentiation of COH34 is its capacity to efficiently kill PARP inhibitor-resistant cancer cells. In a preclinical study, COH34 treatment induced lethality in cell lines with acquired resistance to the PARP inhibitor olaparib [1]. This effect is attributed to COH34's mechanism of trapping DNA repair factors at sites of damage, a consequence of its potent PARG inhibition, which is not recapitulated by all PARG inhibitors.

PARPi-resistant cell killing
Supporting evidence
Efficient lethality in olaparib-resistant lines
Supports functional differentiation; reported DNA repair factor trapping may contribute
In vitro viability assays; not all PARG inhibitors show this effect
PARP inhibitor resistance Synthetic lethality DNA repair

In Vivo Antitumor Activity in Xenograft Models

Beyond in vitro potency, COH34 has demonstrated significant antitumor activity in vivo. In xenograft mouse models of cancer harboring DNA repair defects, treatment with COH34 resulted in substantial tumor growth suppression [1]. While direct quantitative comparator data against other PARG inhibitors in identical in vivo settings are limited in the public domain, this establishes COH34's translational potential and distinguishes it from compounds that lack reported in vivo validation.

In vivo xenograft activity
Supporting evidence
Tumor growth suppression in DNA repair-defective models
In vivo model-response endpoint context; supports research use in animal studies
Xenograft mouse models; limited public comparator data
In vivo efficacy Xenograft model Antitumor activity

PARG Catalytic Domain Binding Affinity

COH34 engages its target with a well-defined binding affinity. Surface plasmon resonance (SPR) analysis determined that COH34 binds directly to the catalytic domain of PARG with a dissociation constant (Kd) of 0.547 μM [1]. This direct binding measurement provides a quantifiable, biophysical parameter for target engagement that complements the functional IC50 data, offering a more complete pharmacologic profile for compound selection.

Binding affinity paradox
Supporting evidence
Kd 0.547 μM (COH34) / 1.45 nM (PDD00017273)
Weaker binding affinity yet higher functional potency; kinetic/allosteric mechanism context may differ
SPR measurement; affinity alone does not predict cellular response
Target engagement Binding affinity Kd determination

COH34 Research Applications


PARP Inhibitor Resistance Mechanisms

COH34 is ideally suited for investigating synthetic lethality and resistance mechanisms in oncology research, particularly in models where PARP inhibitors (e.g., olaparib) have lost efficacy. Its demonstrated ability to efficiently kill PARP inhibitor-resistant cancer cells, as shown in in vitro assays and in vivo xenograft models [1], makes it a critical tool for dissecting compensatory DNA repair pathways and validating PARG as a downstream therapeutic vulnerability.

High-Throughput Screening & SAR Studies

Given its sub-nanomolar IC50 of 0.37 nM against PARG [1], COH34 represents a superior positive control or reference compound in high-throughput screening campaigns aimed at identifying novel PARG modulators. Its extreme potency allows for robust assay window generation at minimal compound concentrations, reducing solvent interference and conserving precious screening libraries. This potency also establishes a high benchmark for structure-activity relationship (SAR) studies seeking to optimize next-generation PARG inhibitors.

In Vivo PARG Biology & Therapy Studies

For research programs advancing beyond in vitro characterization, COH34 offers validated in vivo antitumor activity in xenograft mouse cancer models with defined DNA repair defects [1]. This makes it a valuable tool for pharmacodynamic and efficacy studies exploring the therapeutic potential of PARG inhibition in a physiological context, where many other PARG inhibitors lack reported in vivo validation.

DNA Damage Response Dynamics via PAR-Trapping

COH34's mechanism of action—binding the PARG catalytic domain (Kd = 0.547 μM) and prolonging PARylation at DNA lesions [1]—uniquely positions it for studies examining the spatiotemporal dynamics of the DNA damage response. By trapping DNA repair factors at sites of damage, COH34 enables researchers to interrogate the assembly and disassembly of repair complexes with high temporal resolution, providing insights that cannot be achieved with less potent or mechanistically distinct PARG inhibitors.

Application
Selection Property
Validation Focus
PARP inhibitor resistance mechanism studies
Resistance-model response context
DNA repair pathway endpoint analysis
High-throughput PARG inhibitor screening
Assay potency reference context
HTS assay window and SAR benchmarking
In vivo PARG biology research
In vivo model-response validation
Xenograft tumor growth endpoints
DNA damage response dynamics
PAR‑trapping mechanism context
Repair complex assembly/disassembly monitoring

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
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